molecular formula C₁₂H₂₀O₁₂ B1141753 6-Carboxysucrose CAS No. 133634-68-1

6-Carboxysucrose

Cat. No. B1141753
M. Wt: 356.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-carboxysucrose involves multi-step chemical processes. For example, the synthesis of 6,6′-dideoxy-6,6′-difluorosucrose was achieved through tritylation, benzoylation, detritylation, fluorination, and debenzoylation steps, indicating a complex synthesis pathway that could be analogous to 6-carboxysucrose production (Zikopoulos et al., 1982).

Molecular Structure Analysis

The molecular structure of carboxysucrose derivatives showcases the impact of substitution on the sucrose skeleton. For instance, the crystal structure analysis of 6-carboxy-5,7-dimethoxy-1(3H)-isobenzofuranone revealed insights into the substitution effects at the molecular level, providing a precedent for understanding the structural implications of carboxylation on sucrose (Covarrubias-Zúñiga et al., 1998).

Chemical Reactions and Properties

Chemical modifications of sucrose, including carboxylation, significantly affect its reactivity and chemical properties. Studies on similar modifications, such as the introduction of fluorogenic pyridine carboxylic acid amides to agarose, highlight how chemical modifications can impart new properties and functionalities to the molecules (Kondaveeti et al., 2014).

Physical Properties Analysis

The introduction of a carboxyl group into the sucrose molecule could significantly alter its physical properties, such as solubility, melting point, and crystallinity. The hydration mechanism and hydrogen bonding structure of 6-carboxylate chitooligosaccharides, for instance, showed enhanced moisture-absorption ability due to the hydrophilic carboxylate ion, suggesting that 6-carboxysucrose might exhibit similar physical property enhancements (Bu et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-carboxysucrose, such as acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the carboxyl group. Studies on carboxylic acids as Lewis bases demonstrated how the electron-withdrawing nature of the carboxyl group can enhance the acidity of carboxylic acids, indicating that 6-carboxysucrose may have similar chemical behavior (Mitu & Baird, 2006).

Scientific Research Applications

  • Platinum Catalyzed Oxidation of Sucrose

    This study investigated the platinum catalyzed oxidation of sucrose, specifically focusing on the oxidation of primary hydroxyls at the 6- and 6′-positions of sucrose. The study resulted in the formation of 6,6′-dicarboxysucrose and 6-carboxysucrose, which was resistant to attack by invertase. This highlights the potential of 6-carboxysucrose in specific chemical reactions and its stability against certain enzymes (Edye, Meehan, & Richards, 1991).

  • Modification of Agarose

    In another study, 6-aminoagarose was used to synthesize fluorogenic amides of agarose with various acids. This research indicates the potential of derivatizing agarose, a related compound to 6-carboxysucrose, for applications in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).

  • Oxidized Cellulose as a Prodrug Carrier

    A study on the use of 6-carboxycellulose as a prodrug carrier for amine drugs suggests the potential of carboxylated polysaccharides, similar to 6-carboxysucrose, in drug delivery systems. The study showed that carboxylated cellulose can be covalently linked to drugs, offering a new approach for macromolecular drug delivery (Zhu, Kumar, & Banker, 2001).

  • Fiber-Optic-Based Micro-Probe for pH Measurement

    The use of 6-carboxyfluorescein in fiber-optic pH micro-probes highlights another application of carboxylated compounds in scientific instrumentation. This development is significant for intracellular pH monitoring and single-cell research (Yang et al., 2015).

  • Stability of Liposomes

    A study on the stability of liposomes containing 6-carboxyfluorescein explored the influence of cholesterol content and blood cells on liposome stability. This research is relevant for the development of liposome-based drug delivery systems (Gregoriadis & Davis, 1979).

  • Photolysis of 6-Carboxypterin

    The study of the photolysis of 6-carboxypterin in aqueous solutions provides insights into the behavior of carboxylated compounds under specific light conditions. This is significant for understanding the photochemical properties of similar compounds (Suárez et al., 2000).

  • Hydration Mechanism of 6-Carboxylate Chitooligosaccharides

    This study explored the hydration mechanism of 6-carboxylate chitooligosaccharides, a superabsorbent material. The investigation into its hydrogen bonding structure and hydration mechanism is relevant for applications in material science and hydrogel technology (Bu et al., 2018).

Safety And Hazards

The specific safety and hazards of 6-Carboxysucrose are not well-documented in the available literature. However, it’s important to handle all chemicals with care and follow safety data sheet guidelines8.


properties

IUPAC Name

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJMYQBOZZDDJJ-RBNKDYLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Citations

For This Compound
3
Citations
LA Edye, GV Meehan, GN Richards - 1991 - Taylor & Francis
… a mixture of 6-carboxysucrose (1) and 6'-carboxysucrose (2) … of the 6-carboxysucrose/6/-carboxysucrose mixture under the … treated 6-carboxysucrose/6' -carboxysucrose mixture was …
Number of citations: 43 www.tandfonline.com
LA Edye, GV Meehan, GN Richards - Journal of carbohydrate …, 1994 - Taylor & Francis
… 6-carboxysucrose [I] and 6'carboxysucrose [2]) and one of the three possible disaccharide dicarboxylic acid derivatives of sucrose shown in Scheme 1 (viz. 6,6'-dicarboxysucrose [4]) …
Number of citations: 36 www.tandfonline.com
YN Chia, MP Latusek, JH Holles - Industrial & engineering …, 2008 - ACS Publications
The catalytic wet oxidation of lactose to carbon dioxide/water and to a value-added product, lactobionic acid, has been demonstrated in a flow reactor. Lactose (milk sugar) is a low …
Number of citations: 27 pubs.acs.org

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